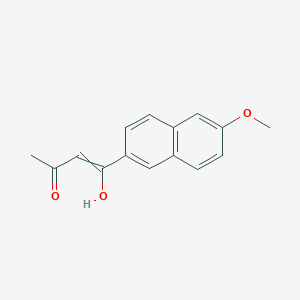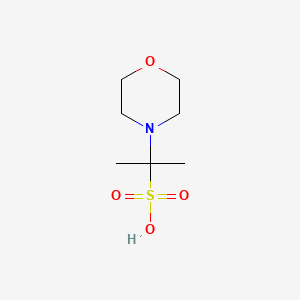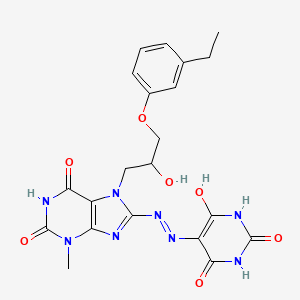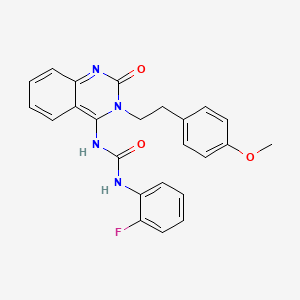
4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6’ position and a hydroxy group at the 4 position of the but-3-en-2-one chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with acetone under basic conditions. This reaction yields 4-(6-methoxy-2-naphthyl)-3-buten-2-one as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of palladium catalysts and acid catalysis for ester cleavage are common steps in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthols, naphthoquinones, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other naphthalene derivatives.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Nabumetone: Another NSAID that is metabolized to 6-methoxy-2-naphthylacetic acid, sharing structural similarities with the compound .
2-(6-Methoxy-2-naphthyl)propionamide: A derivative with potential antibacterial and antifungal activities.
Uniqueness
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3 |
InChI-Schlüssel |
DXHMLWZECUPYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)








